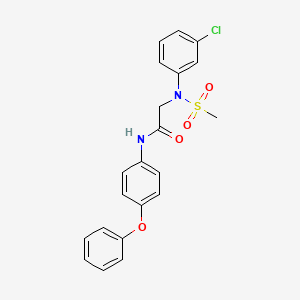![molecular formula C22H22N2O B4922188 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline](/img/structure/B4922188.png)
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline, also known as MPQC, is a synthetic compound that belongs to the quinoline family. It has been extensively studied for its potential applications in scientific research due to its unique molecular structure and pharmacological properties.
作用机制
The mechanism of action of 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline is not fully understood. However, it has been shown to interact with multiple targets, including GABA receptors, NMDA receptors, and voltage-gated calcium channels. 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the brain, which may contribute to its neuroprotective effects. 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline has also been shown to increase the levels of the antioxidant glutathione, which may contribute to its anti-inflammatory effects.
实验室实验的优点和局限性
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline has several advantages for use in lab experiments. It is a synthetic compound with a well-defined structure, which allows for accurate dosing and reproducibility. 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline is also stable under a variety of conditions, which makes it suitable for use in a variety of experimental settings. However, one limitation of 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline is that it is not commercially available and must be synthesized in the lab.
未来方向
There are several future directions for the study of 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline. One area of interest is the development of 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline-based fluorescent probes for imaging cellular structures. Another area of interest is the potential use of 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline and its potential applications in scientific research.
In conclusion, 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline is a synthetic compound with unique molecular structure and pharmacological properties that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to yield high purity and yield of 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline. 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and has potential applications as a fluorescent probe and therapeutic agent. However, further studies are needed to fully understand the mechanism of action of 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline and its potential applications in scientific research.
合成方法
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline can be synthesized through a multistep process involving the condensation of 2-phenyl-1,3-dioxolane-4-carboxaldehyde with 3-methylpiperidine-4-carboxylic acid, followed by cyclization and subsequent reduction. This method has been optimized to yield high purity and yield of 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline.
科学研究应用
4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. 4-[(3-methyl-1-piperidinyl)carbonyl]-2-phenylquinoline has also been studied for its potential use as a fluorescent probe for imaging cellular structures and as a potential therapeutic agent for the treatment of Alzheimer's disease.
属性
IUPAC Name |
(3-methylpiperidin-1-yl)-(2-phenylquinolin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-16-8-7-13-24(15-16)22(25)19-14-21(17-9-3-2-4-10-17)23-20-12-6-5-11-18(19)20/h2-6,9-12,14,16H,7-8,13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGZFFBJAXYWAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4922114.png)
![N-(3-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}phenyl)acetamide](/img/structure/B4922121.png)
![N-(4-bromophenyl)-2-[(4-bromophenyl)amino]-4-[(4-bromophenyl)imino]-3-chloro-2-butenamide](/img/structure/B4922126.png)

![2,4-dichloro-N-[1-(4-ethoxyphenyl)ethyl]benzamide](/img/structure/B4922142.png)


![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}-2,4-imidazolidinedione](/img/structure/B4922175.png)
![N-{1-[1-(4-formylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B4922183.png)
![4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4922196.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-2-methyl-2-propanamine oxalate](/img/structure/B4922201.png)
![2-(4-chlorophenyl)-N-(4-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4922216.png)

![N-[4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-2-furamide](/img/structure/B4922225.png)